molecular formula C23H23NO3 B7840242 N-(Triphenylmethyl)-L-threonine

N-(Triphenylmethyl)-L-threonine

Cat. No. B7840242
M. Wt: 361.4 g/mol
InChI Key: CBIIBFYYCAFENA-UTKZUKDTSA-N
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Description

N-(Triphenylmethyl)-L-threonine is a useful research compound. Its molecular formula is C23H23NO3 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Triphenylmethyl)-L-threonine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Triphenylmethyl)-L-threonine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Metabolic Engineering for L-Threonine Production

  • L-threonine is produced mainly through microbial fermentation, with metabolic engineering offering a robust alternative to random mutation for strain development. This process is crucial for optimizing production in Escherichia coli and Corynebacterium glutamicum (Dong, Quinn, & Wang, 2011).
  • Innovative strategies, such as two-stage carbon distribution and cofactor generation, have significantly improved L-threonine productivity in Escherichia coli, highlighting potential applications in producing other oxaloacetate derivatives (Liu et al., 2018).

2. Role in Threonine Aldolases and Synthesis Applications

  • Threonine aldolases (TAs) are important for the catalysis of carbon-carbon bond formations, enabling the synthesis of β-hydroxy-α-amino acids. These are crucial for pharmaceuticals like thiamphenicol and L-threo-3,4-dihydroxyphenylserine (Dückers et al., 2010).

3. Threonine Export and Microbial Mechanisms

  • Research has identified specific genes and mechanisms in Corynebacterium glutamicum and Escherichia coli that play a role in the efficient export of L-threonine, which is pivotal for its production and industrial applications (Simic, Sahm, & Eggeling, 2001).

properties

IUPAC Name

(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-17(25)21(22(26)27)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21,24-25H,1H3,(H,26,27)/t17-,21+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIIBFYYCAFENA-UTKZUKDTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557160
Record name N-(Triphenylmethyl)-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Triphenylmethyl)-L-threonine

CAS RN

80514-76-7
Record name N-(Triphenylmethyl)-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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